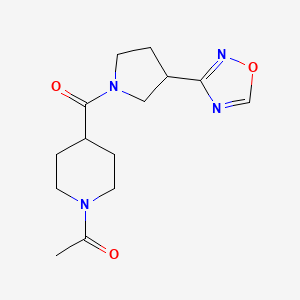
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone, also known as ODZ-101, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ODZ-101 is a small molecule that binds to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release.
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that this compound may interact with a variety of biological targets.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-oxadiazoles , it is likely that this compound affects multiple pathways, leading to downstream effects such as inhibition of bacterial or viral replication.
Result of Action
Given the reported anti-bacterial, anti-viral, and anti-leishmanial activities of 1,2,4-oxadiazoles , it is likely that this compound exerts its effects by inhibiting the growth or replication of these organisms.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone has several advantages and limitations for lab experiments. One of the advantages is that this compound is a small molecule that can easily penetrate the blood-brain barrier and reach the central nervous system. This compound is also relatively stable and can be stored for a long time without degradation. However, one of the limitations is that this compound has low solubility in water, which can make it difficult to administer in vivo. This compound is also relatively expensive and can be difficult to synthesize in large quantities.
Orientations Futures
There are several future directions for research on 1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone. One of the directions is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate the molecular mechanisms underlying the effects of this compound on ion channels and enzymes. Furthermore, future research can focus on developing new analogs of this compound with improved pharmacokinetic properties and efficacy. Finally, future research can investigate the potential applications of this compound in other fields such as cancer research and immunology.
In conclusion, this compound is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound binds to the sigma-1 receptor and modulates various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. This compound has various biochemical and physiological effects and has been shown to have anxiolytic, antidepressant, anti-inflammatory, and neuroprotective effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone was first synthesized by a team of researchers led by Dr. Junichi Ohno at the University of Fukui in Japan. The synthesis method involves the coupling of a piperidine derivative with an oxadiazole derivative to form the pyrrolidine-carbonyl-piperidine intermediate. The intermediate is then treated with ethanone to yield this compound. The synthesis method is relatively simple and can be carried out in a few steps with high yield and purity.
Applications De Recherche Scientifique
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone has been extensively studied for its potential applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that these effects are mediated through the sigma-1 receptor. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Furthermore, this compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis.
Analyse Biochimique
Biochemical Properties
For instance, some oxadiazole derivatives have shown promising results as selective histamine H3-receptor antagonists .
Cellular Effects
Some oxadiazole derivatives have shown significant anticancer activity against various human cancer cell lines .
Molecular Mechanism
Oxadiazole derivatives have been found to exhibit a robust inhibitory effect against the epidermal growth factor receptor (EGFR) wild-type enzyme .
Temporal Effects in Laboratory Settings
Oxadiazoles have been reported to have a relatively high density and low melting point, making them attractive for various applications .
Metabolic Pathways
Oxadiazoles can be synthesized from oxidation of tetrazoles in the presence of aldehydes .
Propriétés
IUPAC Name |
1-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-10(19)17-5-2-11(3-6-17)14(20)18-7-4-12(8-18)13-15-9-21-16-13/h9,11-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRPGQAIPJASEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2619400.png)
![Tetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-3(3aH)-one 1,1-dioxide](/img/structure/B2619403.png)
![N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2619404.png)
![4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2619406.png)
![6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2619407.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619409.png)
![3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2619413.png)
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2619414.png)

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2619417.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619419.png)

![6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619421.png)